molecular formula C16H15BrFNO B3850314 1-[(5-bromofuran-2-yl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine

1-[(5-bromofuran-2-yl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine

Cat. No.: B3850314
M. Wt: 336.20 g/mol
InChI Key: ZNMBZSHECFSJMU-UHFFFAOYSA-N
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Description

1-[(5-bromofuran-2-yl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine is a complex organic compound that features a combination of bromofuran and fluorophenyl groups attached to a dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-bromofuran-2-yl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Bromofuran Intermediate: The bromofuran moiety can be synthesized by brominating furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Synthesis of the Fluorophenyl Intermediate: The fluorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst like aluminum chloride.

    Coupling Reaction: The final step involves coupling the bromofuran and fluorophenyl intermediates with a dihydropyridine precursor under conditions that promote nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(5-bromofuran-2-yl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine sites using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-[(5-bromofuran-2-yl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(5-bromofuran-2-yl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-chlorofuran-2-yl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine
  • 1-[(5-bromofuran-2-yl)methyl]-4-(4-chlorophenyl)-3,6-dihydro-2H-pyridine
  • 1-[(5-bromofuran-2-yl)methyl]-4-(4-methylphenyl)-3,6-dihydro-2H-pyridine

Uniqueness

1-[(5-bromofuran-2-yl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine is unique due to the presence of both bromofuran and fluorophenyl groups, which may confer distinct electronic and steric properties

Properties

IUPAC Name

1-[(5-bromofuran-2-yl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrFNO/c17-16-6-5-15(20-16)11-19-9-7-13(8-10-19)12-1-3-14(18)4-2-12/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMBZSHECFSJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=C(C=C2)F)CC3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(5-bromofuran-2-yl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine

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